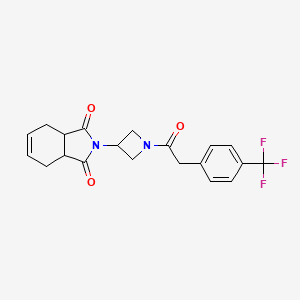

2-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and an isoindole group, which is a polycyclic aromatic compound. The presence of a trifluoromethyl group suggests that the compound could have unique reactivity and properties due to the influence of the highly electronegative fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a rigid, cyclic structure due to the presence of the azetidine and isoindole rings. The trifluoromethyl group would add a degree of polarity to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The trifluoromethyl group might be susceptible to reactions with nucleophiles, and the azetidine ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group might make the compound more lipophilic, which could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents and Enzyme Inhibitors

The compound’s structure suggests potential antimicrobial and enzyme inhibitory properties. Researchers have synthesized homologous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides with varying alkyl chain lengths (from C1 to C18). These derivatives were evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, some compounds exhibited lower IC50 values for AChE than the clinically used drug rivastigmine. N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as potent and selective AChE inhibitors, while alkyl chain lengths from C5 to C7 were optimal for BuChE inhibition .

Biological Activities

The compound’s diverse biological activities include antifungal, antibacterial, antitubercular, antiviral, anti-inflammatory, anticancer, and analgesic effects . Further investigations are warranted to explore these potential therapeutic applications.

Electrochemical Deposition for Molecularly Imprinted Polymers

The deposition of thiophene derivatives containing a –PhCF3 group via in situ electrochemical oxidation on electrode surfaces shows promise for creating molecularly imprinted polymers. These polymers could find applications in selective sensing and drug delivery systems .

Broad-Spectrum Antiviral Agents

Isatin derivatives, including those related to our compound, have been investigated as broad-spectrum antiviral agents. In vitro and in silico studies assess their efficacy against various viruses. Further research is needed to validate their antiviral potential .

Conjugated Polymers for Optoelectronic Devices

The compound’s structural motifs have been incorporated into low band gap conjugated polymers. For instance, two polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units exhibited promising optoelectronic properties. These materials could be useful in organic photovoltaics, light-emitting diodes, and other optoelectronic devices .

Potential Mycobacterium tuberculosis Inhibitors

Given the compound’s structural features, it may also serve as a non-covalent inhibitor against Mycobacterium tuberculosis. Further studies are necessary to explore its potential in combating tuberculosis .

Zukünftige Richtungen

The study and development of new compounds with trifluoromethyl groups is a vibrant field of research, given the unique properties these groups can confer on a molecule . This compound, with its combination of functional groups, could be of interest in various areas, including medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c21-20(22,23)13-7-5-12(6-8-13)9-17(26)24-10-14(11-24)25-18(27)15-3-1-2-4-16(15)19(25)28/h1-2,5-8,14-16H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTAPCBCGXVNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/no-structure.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)

![3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2593821.png)

![methyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2593823.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2593824.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2593828.png)

![1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593831.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)